molecular formula C5H12IO3P B080390 DIETHYL IODOMETHYLPHOSPHONATE CAS No. 10419-77-9

DIETHYL IODOMETHYLPHOSPHONATE

Cat. No.: B080390
CAS No.: 10419-77-9
M. Wt: 278.03 g/mol
InChI Key: PNFHTBDRPOJJTQ-UHFFFAOYSA-N
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Description

DIETHYL IODOMETHYLPHOSPHONATE: is an organophosphorus compound with the molecular formula C5H12IO3P. It is a phosphonate ester, characterized by the presence of an iodomethyl group attached to the phosphorus atom. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: DIETHYL IODOMETHYLPHOSPHONATE can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with diiodomethane under a nitrogen atmosphere. The reaction is typically carried out at elevated temperatures (around 100°C) for 48 hours .

Industrial Production Methods: Industrial production of diethyl (iodomethyl)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: DIETHYL IODOMETHYLPHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various phosphonate esters, while oxidation and reduction can lead to the formation of different phosphonic acid derivatives .

Scientific Research Applications

Chemistry: DIETHYL IODOMETHYLPHOSPHONATE is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of phosphonate-containing compounds, which have applications in various chemical processes .

Biology and Medicine: In biological research, diethyl (iodomethyl)phosphonate is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active phosphonates.

Industry: In the industrial sector, diethyl (iodomethyl)phosphonate is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials and products .

Mechanism of Action

Mechanism of Action: DIETHYL IODOMETHYLPHOSPHONATE exerts its effects through its ability to form stable carbon-phosphorus bonds. This property allows it to interact with various molecular targets, including enzymes and other proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure .

Molecular Targets and Pathways: The primary molecular targets of diethyl (iodomethyl)phosphonate are enzymes involved in metabolic pathways. By inhibiting these enzymes, the compound can affect various biochemical processes, leading to changes in cellular function and metabolism .

Comparison with Similar Compounds

  • Diethyl (chloromethyl)phosphonate
  • Diethyl (bromomethyl)phosphonate
  • Diethyl (fluoromethyl)phosphonate

Comparison: DIETHYL IODOMETHYLPHOSPHONATE is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making diethyl (iodomethyl)phosphonate a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-[ethoxy(iodomethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFHTBDRPOJJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CI)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146334
Record name Diethyl (iodomethyl)phosphonate
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Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10419-77-9
Record name Diethyl P-(iodomethyl)phosphonate
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Record name Diethyl (iodomethyl)phosphonate
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Record name Diethyl (iodomethyl)phosphonate
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Record name Diethyl (iodomethyl)phosphonate
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Q & A

Q1: How is diethyl iodomethylphosphonate used to synthesize biologically relevant molecules?

A: this compound serves as a key starting material in synthesizing acyclic selenonucleoside phosphonates, potential antiviral agents. [] This synthesis leverages diselenide chemistry to incorporate the phosphonate moiety from this compound into the target molecules.

Q2: Can this compound be used to create complex structures like C60 dimers?

A: Yes, reacting the C60(2-) dianion with this compound, followed by treatment with iodine, produces a singly bonded C60 dimer with a diethoxyphosphorylmethyl group on each C60 cage. This reaction highlights the utility of this compound in functionalizing fullerenes. []

Q3: What is the role of samarium diiodide (SmI2) in reactions involving this compound?

A: SmI2 mediates reactions between this compound and esters or lactones. This reaction provides a highly stereoselective route to β-hydroxyphosphonates. [, , , ] This methodology has proven particularly useful in synthesizing precursors for complex molecules like the C-glycosyl analogue of thymidine 5′-(β-L-rhamnosyl)diphosphate. [, ]

Q4: Can this compound be used in asymmetric synthesis?

A: Yes, the aza-Darzens reaction of lithium this compound with enantiopure N-(2,4,6-trimethylphenylsulfinyl)imines yields a single diastereomeric N-sulfinylaziridine 2-phosphonate. [] This product can be further transformed into valuable chiral building blocks, highlighting the utility of this compound in asymmetric synthesis.

Q5: Can this compound be used to functionalize indole rings?

A: A palladium-catalyzed Catellani-type reaction utilizing this compound offers an efficient route to 2-methylene phosphonate indoles. [] These compounds are crucial synthons in constructing various indole alkaloids, showcasing the versatility of this compound in heterocyclic chemistry.

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